![molecular formula C11H18O4 B2700711 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol CAS No. 2166654-18-6](/img/structure/B2700711.png)
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol, also known as TDT, is a spirocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. TDT is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Properties
Research on compounds such as "1‐(Ylomethyl)cyclopentyl 1′,2′‐phenylene orthocarbonate" showcases the intricate structural properties of dispiro compounds. These studies often focus on the bond lengths, molecular arrangements, and crystal structures, which are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and catalysis (R. Betz, P. Klüfers, 2007).
Antimalarial Activity
A significant area of research for dispiro and tetraoxane compounds is their antimalarial activity. Studies have shown that certain dispiro-1,2,4,5-tetraoxanes exhibit potent antimalarial properties, highlighting the potential of these compounds as leads for new antimalarial drugs. The research emphasizes the structure-activity relationship, providing insights into how modifications in the dispiro and tetraoxane frameworks can influence efficacy against malaria (K. J. Mccullough et al., 2000; G. Ellis et al., 2008).
Mechanism of Action Studies
Understanding the mechanism of action of peroxide-based antimalarials, including dispiro-1,2,4-trioxane analogs, offers critical insights into their interaction with biological targets such as heme. These studies not only help in elucidating the bioactivation pathways of these compounds but also aid in the design of more effective antimalarial agents (Yuanqing Tang et al., 2005).
Antiparasitic Properties Beyond Malaria
Research extends beyond antimalarial activity, exploring the efficacy of dispiro peroxides against other parasites like Fasciola hepatica. These studies demonstrate the broad-spectrum potential of dispiro compounds in treating various parasitic infections, indicating their importance in the development of new antiparasitic therapies (Xiaofang Wang et al., 2011).
Synthesis and Chemical Reactions
The synthesis of dispiro compounds, including novel methodologies for creating dispiroheterocycles, is a key area of research. These studies not only enhance our understanding of the chemical reactivity of these compounds but also open up new avenues for the development of materials and drugs with improved properties and efficacy (T. I. Akimova et al., 2019).
Propiedades
IUPAC Name |
4,9,12-trioxadispiro[4.2.48.25]tetradecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c12-9-1-6-13-10(9)2-4-11(5-3-10)14-7-8-15-11/h9,12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNANZJKASNDPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1O)CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700628.png)
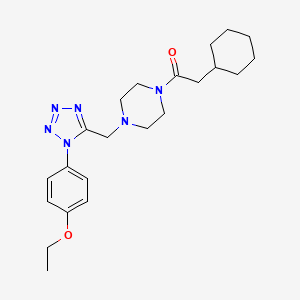
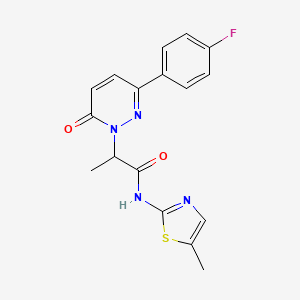
![5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2700634.png)
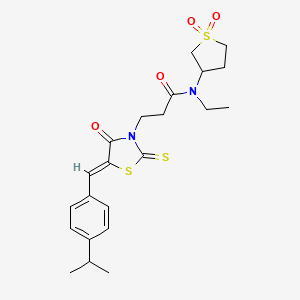
![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2700637.png)
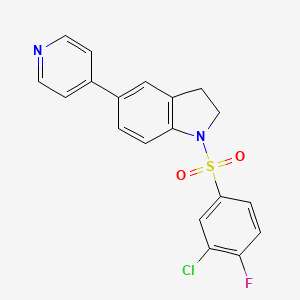

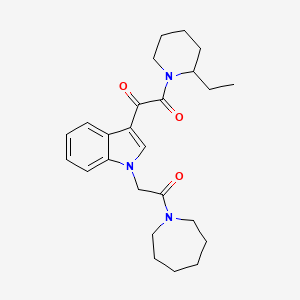
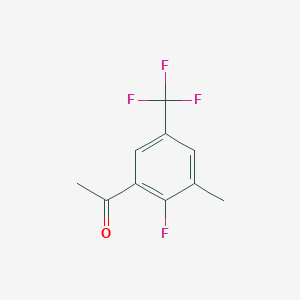
![3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride](/img/structure/B2700645.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2700647.png)
![2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)
![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2700649.png)